molecular formula C14H21NO4 B8752649 N-Boc-2-(2-methoxyphenoxy)ethanamine

N-Boc-2-(2-methoxyphenoxy)ethanamine

Cat. No.: B8752649
M. Wt: 267.32 g/mol
InChI Key: RGFYUJKXCGVQDJ-UHFFFAOYSA-N
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Description

N-Boc-2-(2-methoxyphenoxy)ethanamine: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and an ethylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methoxyphenoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: : In an industrial setting, the production of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate may involve the use of larger reaction vessels and automated systems to control the reaction conditions. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: : N-Boc-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylcarbamate.

    Reduction: Formation of 2-(2-methoxyphenoxy)ethylamine.

    Substitution: Formation of 2-(2-halophenoxy)ethylcarbamate.

Scientific Research Applications

Chemistry: : N-Boc-2-(2-methoxyphenoxy)ethanamine is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.

Biology: : In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the study of amine-containing biomolecules.

Medicine: : this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate functionality, which is known to enhance the stability and bioavailability of drugs.

Industry: : In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-hydroxyphenoxy)ethylcarbamate
  • Tert-butyl 2-(2-chlorophenoxy)ethylcarbamate
  • Tert-butyl 2-(2-bromophenoxy)ethylcarbamate

Uniqueness: : N-Boc-2-(2-methoxyphenoxy)ethanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and can also participate in hydrogen bonding, affecting its overall chemical behavior.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

RGFYUJKXCGVQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxyphenol (9.8 mL, 89.3 mmol), dimethylformamide (100 mL) and potassium carbonate (61.5 g, 445 mmol) was stirred at 23° C. while as tert-butyl 2-bromoethylcarbamate (20 g, 89.3 mmol) was added. The mixture was stirred for 24 hours and then poured into ethyl ether:hexanes (1:1, 400 mL) and was washed with water (5×50 mL). The aqueous layer was extracted with ethyl ether:hexanes (1:1, 3×40 mL) and the combined organic layers were dried (Na2SO4) and concentrated in vacuo to provide tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate (23.22 g, 97% yield) as a yellow oil; MS (PB-PCI) C14H21NO4 m/e calc 267.32; found 268 (MH+).
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ether hexanes
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an atmosphere of nitrogen, (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (584 mg, 3.62 mmol) and triphenylphosphine (951 mg, 3.63 mmol) were added to a solution of ortho-methoxyphenol (500 mg, 4.03 mmol) in THF (8 ml). Subsequently, diethyl azodicarboxylate (772 mg, 4.44 mmol) was added at 0° C. and the reaction mixture was then stirred for 3 h at r.t. The solvent was evaporated under reduced pressure, the residue was taken up in ethyl acetate, washed (H2O), and dried (Na2SO4). Chromatographic purification gave the title compound (320 mg, 30%).
Quantity
584 mg
Type
reactant
Reaction Step One
Quantity
951 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
772 mg
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

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CCOC(=O)N=NC(=O)OCC
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